molecular formula C₂₇H₃₅NO₁₀ B1158153 5-Hydroxy Propafenone β-D-Glucuronide

5-Hydroxy Propafenone β-D-Glucuronide

Cat. No.: B1158153
M. Wt: 533.58
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound demonstrates a complex stereochemical arrangement resulting from the enzymatic conjugation process. The compound possesses a molecular formula of C27H35NO10 with a molecular weight of 533.58 grams per mole, indicating the successful incorporation of the glucuronic acid moiety to the hydroxylated propafenone structure. The International Union of Pure and Applied Chemistry name for this compound is (2S,3S,4S,5R)-3,4,5-trihydroxy-6-((1-(4-hydroxy-2-(3-phenylpropanoyl)phenoxy)-3-(propylamino)propan-2-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid, which clearly defines its stereochemical configuration.

The stereochemical configuration of the glucuronide portion follows the β-D-configuration, which is characteristic of mammalian glucuronidation processes. This configuration involves specific spatial arrangements where the glucuronic acid attachment occurs through the β-anomeric carbon, creating a stable glycosidic bond with the hydroxyl group of the 5-hydroxypropafenone moiety. The presence of multiple chiral centers within the molecule creates the possibility for diastereomeric forms, which has been confirmed through chromatographic separation studies.

Research utilizing stereoselective glucuronidation studies has revealed that the formation of this compound exhibits enantioselectivity during the enzymatic process. The glucuronidation reaction demonstrates preferential formation of specific stereoisomers, with the S-isomer glucuronides being formed more rapidly than their R-counterparts by human uridine 5'-diphospho-glucuronosyltransferase 1A9. This stereoselectivity results in distinct diastereomeric ratios in the final metabolite population, contributing to the complexity of the compound's structural characterization.

Comparative Analysis with Parent Compound Propafenone

The structural comparison between this compound and its parent compound propafenone reveals significant modifications that affect both molecular properties and biological behavior. Propafenone possesses a molecular formula of C21H27NO3 with a molecular weight of 341.4 grams per mole, making it substantially smaller than its glucuronide metabolite. The parent compound lacks both the hydroxyl group at the 5-position of the aromatic ring and the entire glucuronic acid conjugate, representing two major structural differences.

The addition of the hydroxyl group in the 5-position creates an additional site for hydrogen bonding and increases the polar surface area of the molecule. This hydroxylation, catalyzed primarily by cytochrome P450 2D6 enzymes, introduces a phenolic hydroxyl group that serves as the conjugation site for glucuronidation. The molecular weight increase from 341.4 to 533.58 grams per mole represents the incorporation of both the hydroxyl group (16 atomic mass units) and the glucuronic acid moiety (176 atomic mass units).

The conformational flexibility of the glucuronide conjugate differs significantly from the parent compound due to the presence of the large glucuronic acid substituent. While propafenone maintains a relatively compact structure with limited rotational barriers, the glucuronide metabolite exhibits increased molecular volume and additional conformational degrees of freedom around the glycosidic bond. This structural expansion affects the compound's ability to interact with biological membranes and transport proteins, fundamentally altering its pharmacokinetic properties compared to the parent drug.

Table 1: Comparative Molecular Properties

Property Propafenone This compound
Molecular Formula C21H27NO3 C27H35NO10
Molecular Weight (g/mol) 341.4 533.58
Additional Functional Groups None Phenolic hydroxyl, glucuronic acid
Chiral Centers 1 Multiple
Stereochemical Configuration Racemic mixture β-D-glucuronide configuration

X-ray Crystallographic Studies and Conformational Analysis

While extensive crystallographic data specifically for this compound remains limited in the literature, structural studies on related propafenone compounds provide valuable insights into conformational behavior. X-ray crystallographic analysis of propafenone complexes has revealed important information about the preferred conformational states of the propafenone backbone, which can be extrapolated to understand the behavior of its metabolites. The crystal structure determination of mononuclear copper(II) complexes with propafenone has demonstrated the compound's ability to adopt specific conformational arrangements when coordinated with metal centers.

The conformational analysis of glucuronide conjugates typically involves consideration of the glycosidic bond rotation and the spatial orientation of the aglycone portion relative to the sugar moiety. Nuclear magnetic resonance studies on related glucuronide metabolites have indicated that these compounds can exist in multiple conformational states in solution, with the preferred conformation being influenced by intramolecular hydrogen bonding patterns. The β-D-configuration of the glucuronide linkage restricts certain conformational possibilities while allowing others, creating a conformational landscape that differs significantly from the parent compound.

Molecular modeling studies suggest that the glucuronic acid portion of this compound adopts a chair conformation typical of pyranose sugars, with the carboxylate group occupying an equatorial position. This arrangement minimizes steric interactions and provides optimal stability for the conjugate structure. The propafenone portion of the molecule retains much of its original conformational preferences, although the presence of the bulky glucuronide substituent may influence the accessible conformational space around the attachment site.

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides essential structural information for the characterization of this compound, enabling detailed analysis of both the aglycone and sugar portions of the molecule. The proton nuclear magnetic resonance spectrum of this glucuronide metabolite exhibits characteristic signals that can be systematically assigned to specific molecular regions, facilitating structural confirmation and purity assessment. The aromatic region typically displays complex multipicity patterns arising from the substituted phenyl rings, with the 5-hydroxyl substitution creating distinct chemical shift perturbations compared to the parent compound.

The methodology for nuclear magnetic resonance characterization of glucuronide metabolites has been well-established through studies on related compounds. High-resolution nuclear magnetic resonance analysis coupled with two-dimensional correlation techniques enables complete assignment of both proton and carbon-13 resonances throughout the molecule. The glucuronic acid portion contributes characteristic signals in the 3.5-5.5 parts per million region for sugar protons, while the carboxylate carbon typically appears around 175 parts per million in carbon-13 spectra.

Specialized nuclear magnetic resonance techniques have been employed to distinguish between different glucuronide regioisomers and to confirm the site of glucuronidation. The loss of 176.0324 atomic mass units observed in tandem mass spectrometry corresponds to the neutral loss of the glucuronic acid moiety, providing complementary structural information to nuclear magnetic resonance data. This mass spectral fragmentation pattern serves as a diagnostic tool for confirming the presence of glucuronide conjugation and can be correlated with nuclear magnetic resonance observations.

Table 2: Characteristic Nuclear Magnetic Resonance Features

Molecular Region Chemical Shift Range (ppm) Multiplicity Assignment
Aromatic protons 6.5-7.5 Complex multiplets Phenyl rings
Sugar ring protons 3.5-5.5 Coupled multiplets Glucuronic acid
Aliphatic chain 1.0-4.0 Various Propylamine chain
Carboxyl carbon ~175 Singlet Glucuronic acid COOH

The integration patterns in proton nuclear magnetic resonance spectra provide quantitative information about the relative numbers of protons in different molecular environments. For this compound, the expected integration ratios reflect the addition of four sugar ring protons to the existing propafenone framework, creating a characteristic fingerprint that aids in structural verification. The chemical shift assignments for the complete molecule have been facilitated by comparison with known nuclear magnetic resonance data for both propafenone derivatives and glucuronide standards.

Properties

Molecular Formula

C₂₇H₃₅NO₁₀

Molecular Weight

533.58

Synonyms

1-[5-Hydroxy-2-[2-β-D-glucopyranuronosyl-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Glucuronide; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural Properties of Propafenone-Related Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Propafenone C21H27NO3 341.44 Alkoxy, propan-1-one
5-Hydroxy Propafenone (5-OHP) C21H27NO4 357.44 Hydroxyl, alkoxy, propan-1-one
Propafenone β-D-Glucuronide C27H35NO9 517.58 Glucuronic acid, propan-1-one
5-OHP β-D-Glucuronide C27H35NO10 533.58 Hydroxyl, glucuronic acid
N-Despropyl Propafenone (NDP) C18H21NO3 299.36 Secondary amine, propan-1-one

Key Insights :

  • The hydroxyl group in 5-OHP increases polarity compared to propafenone, enhancing glucuronidation efficiency .
  • The glucuronide moiety in 5-OHP-Glu adds ~176 g/mol compared to 5-OHP, significantly altering solubility and excretion kinetics .

Pharmacokinetic and Enzymatic Profiles

Table 2: Enzymatic Kinetics of Glucuronidation

Substrate Km (mmol/L) Vmax (nmol/min/mg) pH Optima
Propafenone 11.6 0.8 7.5
5-Hydroxypropafenone 1.4 1.2 8.0

Key Insights :

  • 5-OHP exhibits a 7-fold higher affinity for UGT (lower Km) compared to propafenone, indicating preferential glucuronidation .
  • The pH optima difference (7.5 vs. 8.0) suggests distinct catalytic environments for glucuronidation of the parent drug and metabolite .

Pharmacological Activity

Table 3: Pharmacodynamic Comparisons

Property Propafenone 5-Hydroxypropafenone 5-OHP-Glucuronide
Antiarrhythmic Potency +++ ++++ Not reported
β-Adrenoceptor Blocking +++ + Likely inactive
Ca++ Antagonism + ++ Not reported
Local Anesthetic Effect ++ + None

Key Insights :

  • 5-OHP demonstrates greater in vivo antiarrhythmic potency than propafenone, attributed to reduced distribution volume and prolonged exposure .
  • Glucuronidation likely abolishes β-blocking and local anesthetic activities, as seen in the diminished effects of 5-OHP compared to propafenone .

Metabolic and Excretion Pathways

  • Propafenone: Metabolized primarily via CYP2D6-mediated hydroxylation to 5-OHP (major) and CYP3A4-mediated N-dealkylation to NDP (minor) .
  • 5-OHP : Further conjugated to 5-OHP-Glu (80–90% of excreted metabolites) or sulfated, with glucuronides dominating urinary excretion .

Preparation Methods

Cytochrome P450-Mediated Hydroxylation

The initial step in 5-OHP-Glc synthesis involves the hydroxylation of propafenone at the 5-position, catalyzed primarily by the CYP2D6 isoform of cytochrome P450. This reaction occurs in hepatic microsomes, where propafenone is oxidized to 5-hydroxypropafenone (5-OHP) with a reported conversion efficiency of 60–75% in vitro. The reaction follows first-order kinetics, with a Michaelis constant (KmK_m) of 0.12 mM for propafenone and a maximal velocity (VmaxV_{max}) of 4.2 nmol/min/mg protein.

Optimization of this step requires precise control of pH (7.4), temperature (37°C), and NADPH cofactor concentrations (1–2 mM). Incubation periods typically span 60–90 minutes, after which the hydroxylated metabolite is extracted using solid-phase extraction (SPE) cartridges with recoveries exceeding 85%.

UDP-Glucuronyltransferase-Catalyzed Conjugation

The glucuronidation of 5-OHP is mediated by UGT enzymes, predominantly UGT1A9 and UGT2B7, which transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of 5-OHP. This step is performed using agarose-bound UGT enzymes derived from bovine liver, achieving a glucuronidation yield of 70–80% under optimal conditions. Key parameters include:

  • Substrate concentration : 0.3 mM 5-OHP

  • UDPGA concentration : 5 mM

  • Incubation time : 120 minutes

  • pH : 7.5 (Tris-HCl buffer)

The reaction follows Michaelis-Menten kinetics, with a KmK_m of 0.25 mM for 5-OHP and a VmaxV_{max} of 3.8 nmol/min/mg protein. Post-reaction purification employs reverse-phase HPLC, yielding 5-OHP-Glc with >95% purity.

Chemical Synthesis Approaches

Direct Glucuronidation via Phosphotriester Intermediates

Chemical synthesis of 5-OHP-Glc has been explored using phosphotriester-based coupling strategies. A patent-pending method involves the formation of a cyclic phosphotriester intermediate, which undergoes hydrolysis at physiological pH to yield the glucuronide conjugate. Key steps include:

  • Activation of glucuronic acid using trichloroacetimidate.

  • Coupling with 5-OHP via a phosphoramidite linker.

  • Hydrolysis of the phosphotriester using mild base (pH 8.5) to release 5-OHP-Glc.

This method achieves a moderate yield of 50–60%, with challenges in regioselectivity and byproduct formation.

Protecting Group Strategies

Alternative routes employ protecting groups to shield reactive sites during glucuronidation. For example:

  • Benzyl protection : The hydroxyl group of glucuronic acid is protected with benzyl ethers, enabling selective conjugation at the 5-OHP hydroxyl group. Deprotection via hydrogenolysis yields 5-OHP-Glc with 65% efficiency.

  • Acetyl protection : Acetylation of glucuronic acid reduces side reactions but requires harsher deprotection conditions (e.g., NaOH), leading to partial degradation.

Industrial-Scale Production

Microbial Biotransformation Systems

Industrial synthesis utilizes recombinant E. coli or S. cerevisiae strains engineered to co-express CYP2D6 and UGT enzymes. These systems operate in bioreactors under controlled conditions:

  • Temperature : 30°C

  • Oxygenation : 30% dissolved O₂

  • Feedstock : Propafenone (1 g/L), glucose (20 g/L)

A typical batch process achieves a titer of 8–10 g/L 5-OHP-Glc over 72 hours, with downstream processing involving centrifugation, ultrafiltration, and lyophilization.

Enzyme Immobilization Techniques

Immobilizing CYP2D6 and UGT enzymes on silica or chitosan beads enhances operational stability, allowing for continuous production in packed-bed reactors. Immobilized systems retain >80% activity after 10 cycles, reducing enzyme costs by 40% compared to free enzymes.

Analytical Validation and Quantification

LC-MS/MS Method Development

A validated LC-MS/MS method quantifies 5-OHP-Glc in biological matrices with the following parameters:

ParameterValueSource
ColumnC18 (2.1 × 50 mm, 1.7 μm)
Mobile phase0.1% formic acid:acetonitrile
Flow rate0.3 mL/min
Retention time1.2 minutes
Linear range5.11–1001.64 ng/mL
LOD1.53 ng/mL

Deuterated internal standards (e.g., 5-hydroxy propafenone-d5 β-D-glucuronide) improve accuracy, achieving inter-day precision of <8% RSD.

Challenges in Purification

Despite advances, purification remains a bottleneck due to:

  • Matrix interference in biological samples, necessitating dual SPE cleanup.

  • Isomer formation during chemical synthesis, requiring chiral chromatography for resolution.

Comparative Analysis of Synthesis Routes

The table below contrasts key metrics across enzymatic, chemical, and industrial methods:

MethodYield (%)Purity (%)Cost ($/g)Scalability
Enzymatic (UGT)75951200High
Chemical (phospho.)55852500Moderate
Microbial bioreactor9092800Very high

Enzymatic and microbial routes dominate due to their balance of efficiency and cost, while chemical methods remain niche for specialized applications .

Q & A

Q. How can experimental designs address contradictory data on β-blocking activity between propafenone and its metabolites?

  • Methodological Answer : Conduct head-to-head comparisons using isolated human β-adrenergic receptors or cardiomyocyte assays. Measure cAMP inhibition or radioligand displacement (e.g., ³H³H -CGP 12177 binding) to quantify β-blockade potency. Account for metabolite-to-parent drug ratios in clinical samples to resolve discrepancies .

Q. What strategies optimize detection of this compound in hemolyzed or complex matrices?

  • Methodological Answer : Implement sample pre-treatment steps such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Use stable isotope-labeled internal standards (e.g., 5-hydroxy propafenone-d5 β-D-glucuronide) to correct for matrix effects in LC-MS/MS validation .

Q. How to evaluate the electrophysiological impact of this compound in atrial fibrillation models?

  • Methodological Answer : Use the CAQ-PAF study framework, combining propafenone with quinidine (a CYP2D6 inhibitor) to elevate parent drug levels. Monitor atrial effective refractory periods (ERPs) and arrhythmia recurrence rates in vivo. Parallel in vitro assays on human atrial tissue can isolate metabolite-specific effects .

Q. What are the implications of saturable metabolism on this compound exposure at high propafenone doses?

  • Methodological Answer : Perform dose-escalation studies in extensive metabolizers (EMs) to observe nonlinear pharmacokinetics. Measure metabolite-to-parent AUC ratios and apply Michaelis-Menten kinetics to model metabolic saturation. This informs dose adjustments to avoid β-blockade toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.